1-Benzylpiperidin-3-one hydrochloride, with the molecular formula C₁₂H₁₆ClNO and CAS number 50606-58-1, is a chemical compound characterized by a piperidine ring substituted with a benzyl group and a ketone functional group. The compound appears as a cream to pale brown powder and is commonly used in various chemical and biological applications. Its structure can be represented by the InChI Key OVWSFXNSJDMRPV-UHFFFAOYSA-N and the SMILES notation Cl.O=C1CCCN(CC2=CC=CC=C2)C1 .
Currently, there is no documented information on the mechanism of action of 1-Benzylpiperidin-3-one hydrochloride.
1-Benzylpiperidin-3-one hydrochloride is a chemical compound classified as a piperidinone derivative. While limited information exists on its direct applications in scientific research, its value lies in its role as a chemical intermediate. This means it serves as a building block for the synthesis of more complex molecules ().
Research suggests 1-Benzylpiperidin-3-one hydrochloride can be a starting material for synthesizing various medicinally relevant compounds. For instance, it can be used in the preparation of Dichroanone, an antifebrile drug, and Balofloxacin, an antimicrobial agent ().
The structure of 1-Benzylpiperidin-3-one hydrochloride may be relevant for designing and developing analogues of other bioactive molecules. By structurally modifying this compound, researchers can potentially create new molecules with desired therapeutic properties.
These reactions are fundamental for synthesizing more complex organic molecules in pharmaceutical chemistry.
Research indicates that 1-benzylpiperidin-3-one hydrochloride exhibits significant biological activity. It has been studied for its potential as a:
Its pharmacological properties make it a compound of interest in medicinal chemistry and drug development.
The synthesis of 1-benzylpiperidin-3-one hydrochloride typically involves several steps:
These methods ensure high purity and yield of the desired product, making it suitable for research and industrial applications.
1-Benzylpiperidin-3-one hydrochloride finds diverse applications, including:
Its versatility underscores its importance in both academic research and industrial applications.
Interaction studies involving 1-benzylpiperidin-3-one hydrochloride have revealed its potential effects on various biological systems. Key findings include:
These interactions highlight its potential utility in combination therapies for enhanced efficacy.
Several compounds share structural similarities with 1-benzylpiperidin-3-one hydrochloride. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Benzylpiperidin-3-one | C₁₂H₁₅NO | Base form without hydrochloride |
4-Benzylpiperidine | C₁₃H₁₉N | Substituted at the fourth position |
1-(4-Methylbenzyl)piperidin-3-one | C₁₃H₁₉NO | Methyl substitution on benzyl group |
1-(2-Thienyl)piperidin-3-one | C₁₂H₁₅NOS | Contains a thiophene ring |
The unique feature of 1-benzylpiperidin-3-one hydrochloride lies in its specific substitution pattern, which influences its biological activity and chemical reactivity compared to these similar compounds. Its distinct properties make it particularly valuable in medicinal chemistry research.
Irritant